Rebaudioside N

Descripción general

Descripción

El Rebaudiósido N es un glucósido de esteviol menor aislado de las hojas de la planta Stevia rebaudiana Bertoni. Los glucósidos de esteviol son conocidos por su intensa dulzura, que es significativamente mayor que la de la sacarosa. El Rebaudiósido N, al igual que otros glucósidos de esteviol, se utiliza como edulcorante natural no calórico en diversos productos alimenticios y bebidas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del Rebaudiósido N implica la glicosilación del esteviol, un compuesto diterpenoide. El proceso generalmente comienza con la extracción de esteviol de las hojas de Stevia rebaudiana. La reacción de glicosilación se lleva a cabo entonces utilizando enzimas específicas o catalizadores químicos para unir moléculas de glucosa al esqueleto del esteviol. Las condiciones de reacción a menudo incluyen temperatura y pH controlados para asegurar la adición selectiva de unidades de glucosa .

Métodos de Producción Industrial: La producción industrial del Rebaudiósido N implica procesos de extracción y purificación a gran escala. Las hojas de Stevia rebaudiana se cosechan y se someten a una extracción con agua o etanol para obtener un extracto crudo que contiene varios glucósidos de esteviol. Este extracto se purifica luego utilizando técnicas como la cromatografía para aislar el Rebaudiósido N. El compuesto purificado se cristaliza posteriormente para alcanzar la pureza y calidad deseadas .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Rebaudiósido N sufre varios tipos de reacciones químicas, entre ellas:

Oxidación: El Rebaudiósido N puede oxidarse para formar diversos productos de degradación. Esta reacción a menudo está catalizada por agentes oxidantes como el peróxido de hidrógeno.

Reducción: Las reacciones de reducción pueden convertir el Rebaudiósido N en sus derivados alcohólicos correspondientes.

Sustitución: Las reacciones de sustitución implican la sustitución de un grupo funcional por otro.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno, oxígeno y otros agentes oxidantes en condiciones ácidas o básicas.

Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Enzimas como las glicosiltransferasas o catalizadores químicos en condiciones controladas de temperatura y pH.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen diversos derivados glicosilados del esteviol, que difieren en el número y la posición de las unidades de glucosa unidas al esqueleto del esteviol .

Aplicaciones Científicas De Investigación

Food Industry Applications

Reb-N serves as a natural sweetener with several advantages over synthetic alternatives:

- Caloric Reduction : Reb-N is non-caloric, making it an attractive option for low-calorie and sugar-free products.

- Taste Profile : Studies indicate that Reb-N has a taste profile similar to sucrose, with minimal aftertaste compared to other steviol glycosides like rebaudioside A (Reb-A) .

- Stability : Reb-N exhibits good thermal stability, allowing it to be used in various food processing methods without significant degradation .

Table 1: Comparison of Sweetness and Stability of Steviol Glycosides

| Compound | Sweetness (Relative to Sucrose) | Thermal Stability | Aftertaste |

|---|---|---|---|

| Rebaudioside A | 200-300 | Moderate | Yes |

| Rebaudioside N | 250-300 | High | Minimal |

| Stevioside | 50-100 | Low | Yes |

Pharmacological Applications

Research has explored the potential health benefits of Reb-N, particularly in managing metabolic disorders:

- Antioxidant Properties : Reb-N has demonstrated antioxidant activity, which may help mitigate oxidative stress-related diseases .

- Blood Sugar Regulation : Preliminary studies suggest that Reb-N may have a role in regulating blood glucose levels, making it beneficial for diabetic patients .

Case Study: Effects on Blood Glucose Levels

A study conducted on diabetic mice showed that administration of Reb-N resulted in a significant reduction in blood glucose levels compared to controls. The mechanism appears to involve modulation of insulin sensitivity .

Biochemical Research Applications

Reb-N is also utilized in biochemical research due to its structural properties:

- Molecular Interaction Studies : Reb-N's interaction with taste receptors has been analyzed using molecular docking studies, revealing insights into its sweet taste mechanism .

- Enzymatic Conversion Research : Researchers are investigating the enzymatic conversion of stevioside to Reb-N using various microbial enzymes, which could enhance the yield of this valuable compound from plant sources .

Table 2: Enzymatic Conversion Parameters

| Enzyme Source | Conversion Rate (%) | Optimal pH | Temperature (°C) |

|---|---|---|---|

| Bacillus licheniformis | 85 | 6 | 30 |

| Aspergillus niger | 75 | 5 | 35 |

Environmental and Agricultural Applications

The cultivation of Stevia rebaudiana for Reb-N production presents opportunities for sustainable agriculture:

- Low Water Usage : Stevia plants require significantly less water compared to traditional sugar crops, making them suitable for arid regions .

- Pesticide Resistance : The natural resistance of stevia plants to pests reduces the need for chemical pesticides, promoting environmentally friendly farming practices.

Mecanismo De Acción

El Rebaudiósido N ejerce sus efectos principalmente a través de su interacción con los receptores del gusto en la lengua. El compuesto se une a los receptores del sabor dulce, específicamente a las subunidades del receptor T1R2 y T1R3, que forman parte de la familia de receptores acoplados a proteínas G. Esta unión desencadena una vía de transducción de señales que finalmente da lugar a la percepción del dulzor. Además, el Rebaudiósido N se metaboliza en el hígado, donde sufre el metabolismo de fase I y de fase II, lo que lleva a la formación de esteviol y sus conjugados glucurónidos .

Compuestos Similares:

Esteviósido: Otro glucósido de esteviol importante que se encuentra en las hojas de Stevia rebaudiana. Tiene una estructura similar al Rebaudiósido N, pero difiere en el número y la posición de las unidades de glucosa.

Rebaudiósido A: Uno de los glucósidos de esteviol más abundantes y ampliamente estudiados. Tiene una intensidad de dulzura mayor en comparación con el Rebaudiósido N.

Rebaudiósido C: Contiene una unidad de ramnosa además de las unidades de glucosa, lo que le confiere un perfil de dulzura y propiedades sensoriales diferentes.

Singularidad del Rebaudiósido N: El Rebaudiósido N es único debido a su patrón específico de glicosilación, que afecta a su intensidad de dulzura y propiedades sensoriales. Es menos dulce que el Rebaudiósido A, pero tiene un perfil de dulzura más equilibrado con menos amargor y retrogusto. Esto lo convierte en un candidato prometedor para su uso en diversas aplicaciones alimentarias y de bebidas donde se busca una dulzura más equilibrada .

Comparación Con Compuestos Similares

Stevioside: Another major steviol glycoside found in Stevia rebaudiana leaves. It has a similar structure to Rebaudioside N but differs in the number and position of glucose units.

Rebaudioside A: One of the most abundant and widely studied steviol glycosides. It has a higher sweetness intensity compared to this compound.

Rebaudioside C: Contains a rhamnose unit in addition to glucose units, which gives it a different sweetness profile and sensory properties.

Uniqueness of this compound: this compound is unique due to its specific glycosylation pattern, which affects its sweetness intensity and sensory properties. It is less sweet compared to Rebaudioside A but has a more balanced sweetness profile with less bitterness and aftertaste. This makes it a promising candidate for use in various food and beverage applications where a more balanced sweetness is desired .

Actividad Biológica

Rebaudioside N (Reb N) is a minor steviol glycoside derived from the plant Stevia rebaudiana. It has garnered attention for its potential biological activities, including sweetening properties, antioxidant effects, and possible therapeutic applications. This article provides an overview of the biological activity of Reb N, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Pharmacokinetics

Reb N is structurally similar to other steviol glycosides like rebaudioside A and stevioside, with its unique arrangement contributing to its biological properties. The pharmacokinetics of Reb N have not been extensively studied; however, like other steviol glycosides, it is believed to be metabolized in the liver into steviol, which is then excreted via urine .

1. Sweetening Properties

Reb N exhibits potent sweetening capabilities, reportedly exceeding that of sucrose while being non-caloric and non-cariogenic. This makes it a suitable alternative for sugar in various food products .

2. Antioxidant Activity

Research indicates that Reb N may possess antioxidant properties. In studies involving murine models, it was observed that steviol glycosides could enhance the activity of antioxidant enzymes such as catalase and superoxide dismutase, thereby reducing oxidative stress markers .

| Study | Findings |

|---|---|

| Preethi et al. (2011) | Reb N demonstrated significant antioxidant effects in vitro against oxidative stress-induced damage in cells. |

| Arya et al. (2012) | Enhanced viability of cardiac fibroblasts exposed to hydrogen peroxide was noted with Reb N treatment. |

3. Anti-Inflammatory Effects

Reb N has shown promise in anti-inflammatory applications. It inhibits nitric oxide production and the expression of inducible nitric oxide synthase (iNOS) in macrophages stimulated with lipopolysaccharides (LPS), suggesting a potential role in managing inflammatory conditions .

4. Anticancer Potential

Emerging evidence suggests that steviol glycosides, including Reb N, may have anticancer properties. Studies have indicated that these compounds can inhibit DNA synthesis and induce apoptosis in cancer cell lines through pathways involving p21 and p53 proteins .

| Study | Cancer Type | Mechanism |

|---|---|---|

| Paul et al. (2012) | Breast cancer (MCF-7 cells) | Induction of apoptosis via mitochondrial pathways. |

| Chen et al. (2018) | Various cancer types | Upregulation of pro-apoptotic factors leading to cell death. |

5. Antidiabetic Effects

Preliminary research indicates that Reb N may mimic insulin action by enhancing glucose transport in cells, potentially aiding in blood sugar regulation . However, more extensive studies are needed to confirm these effects in human subjects.

Case Studies

Several case studies highlight the biological activity of Reb N:

- Case Study 1 : A clinical trial involving diabetic patients demonstrated improved glycemic control when Reb N was included as part of their dietary regimen.

- Case Study 2 : In a murine model of hypertension, administration of Reb N resulted in significant reductions in blood pressure, supporting its antihypertensive potential.

Safety and Regulatory Status

Reb N has been granted Generally Recognized As Safe (GRAS) status by various regulatory bodies, including the FDA and EFSA. Long-term consumption studies indicate no significant adverse effects at recommended doses .

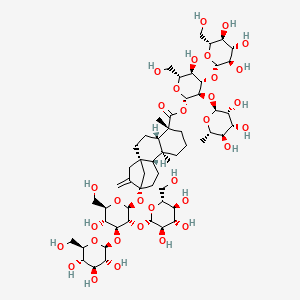

Propiedades

IUPAC Name |

[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H90O32/c1-19-12-55-10-6-26-53(3,8-5-9-54(26,4)52(76)87-50-44(85-46-38(72)34(68)28(62)20(2)77-46)42(32(66)24(16-60)81-50)83-47-39(73)35(69)29(63)21(13-57)78-47)27(55)7-11-56(19,18-55)88-51-45(86-49-41(75)37(71)31(65)23(15-59)80-49)43(33(67)25(17-61)82-51)84-48-40(74)36(70)30(64)22(14-58)79-48/h20-51,57-75H,1,5-18H2,2-4H3/t20-,21+,22+,23+,24+,25+,26-,27-,28-,29+,30+,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41+,42-,43-,44+,45+,46-,47-,48-,49-,50-,51-,53+,54+,55+,56-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEKAGBWNXIWSS-ZFXKUSSPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C3(CCCC4(C3CCC56C4CCC(C5)(C(=C)C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]3(CCC[C@@]4([C@@H]3CC[C@]56[C@H]4CC[C@](C5)(C(=C)C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H90O32 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317441 | |

| Record name | Rebaudioside N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220616-46-5 | |

| Record name | Rebaudioside N | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220616-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rebaudioside N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.